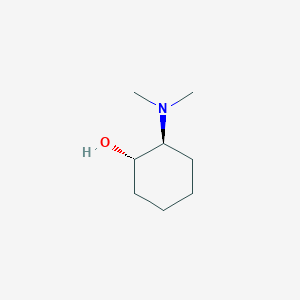

(1S,2S)-2-(Dimethylamino)cyclohexan-1-OL

描述

(1S,2S)-2-(Dimethylamino)cyclohexan-1-ol (CAS: 29783-01-5) is a chiral cyclohexanol derivative featuring a dimethylamino substituent at the C2 position. Its molecular formula is C₈H₁₇NO, with a molecular weight of 143.23 g/mol . This compound is widely recognized as an organocatalyst, particularly for the enantioselective desymmetrization of cyclic meso-anhydrides using alcohols or thiols as nucleophiles. The trans-diaxial configuration of the hydroxyl and dimethylamino groups is critical for its catalytic activity, enabling efficient stereochemical control in asymmetric synthesis . It is classified under Building Blocks and Catalysts in chemical databases and requires storage under inert gas (argon) at 2–8°C to prevent degradation .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL typically involves the following steps:

Starting Material: The synthesis begins with the preparation of a suitable cyclohexanone derivative.

Reductive Amination: The cyclohexanone derivative undergoes reductive amination with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions: (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Chromium trioxide, pyridinium chlorochromate, or other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Nucleophiles such as halides, thiols, or amines.

Major Products Formed:

Oxidation: Formation of cyclohexanone or cyclohexanal derivatives.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted cyclohexane derivatives.

科学研究应用

(1S,2S)-2-(Dimethylamino)cyclohexan-1-OL has diverse applications in scientific research, including:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.

作用机制

The mechanism of action of (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound’s effects are mediated through its ability to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with these targets. The specific pathways and molecular targets depend on the context of its application, such as its use in medicinal chemistry or biological research.

相似化合物的比较

Comparison with Structurally Similar Compounds

2.1. Substituent Variations on the Amino Group

(a) (1S,2S)-2-Benzylamino-1-cyclohexanol (CAS: 322407-34-1)

- Molecular Formula: C₁₃H₁₉NO

- Molecular Weight : 205.29 g/mol

- Key Differences: The benzylamino group replaces dimethylamino, increasing steric bulk and altering electronic properties.

- Applications: Used in asymmetric catalysis and as a precursor for chiral ligands. Its higher molecular weight and aromaticity may enhance substrate binding in certain reactions compared to the dimethylamino analogue. However, the benzyl group necessitates chromatographic purification, complicating synthesis .

(b) 1-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-3-(Perfluorophenyl)thiourea

- Molecular Formula : C₁₅H₁₈F₅N₃S

- Molecular Weight : 367.38 g/mol

- Applications : This derivative is explored in anion recognition and catalysis. The thiourea group enhances hydrogen-bonding capacity, but the perfluorophenyl group may reduce solubility in polar solvents .

2.2. Stereochemical and Regioisomeric Variants

(a) rac-(1R,2S)-2-(2,5-Dimethylphenyl)cyclohexan-1-ol

- Molecular Formula : C₁₄H₂₀O

- Molecular Weight : 204.31 g/mol

- Key Differences: The racemic mixture lacks enantioselectivity, limiting its utility in asymmetric catalysis.

(b) (1S,2R)-2-(Dimethylamino)cyclohexan-1-ol

- Key Differences : The (1S,2R) stereoisomer exhibits distinct spatial arrangement, altering catalytic activity. For example, in desymmetrization reactions, this isomer may produce opposite enantiomers or lower enantiomeric excess (e.e.) due to mismatched stereoelectronic effects .

2.3. Functional Group Modifications

(a) (1S,2S)-2-Carbamoylcyclohexanecarboxylic Acid

- Molecular Formula: C₈H₁₃NO₃

- Molecular Weight : 171.19 g/mol

- Key Differences: Replacement of the dimethylamino group with a carbamoyl-carboxylic acid pair introduces polarity and hydrogen-bonding sites. This variant is used in peptide synthesis but lacks catalytic activity due to reduced basicity .

(b) (1S,2S)-2-Phenoxycyclohexan-1-ol (CAS: 79251-44-8)

- Molecular Formula : C₁₂H₁₆O₂

- Molecular Weight : 192.25 g/mol

- Key Differences: The phenoxy group replaces dimethylamino, eliminating the basic nitrogen. This renders the compound inactive in acid-catalyzed reactions but suitable as a chiral auxiliary in glycosylation or esterification .

Research Findings and Trends

- Catalytic Efficiency: The dimethylamino group in (1S,2S)-2-(Dimethylamino)cyclohexan-1-ol provides optimal balance between basicity and steric bulk, achieving >90% e.e. in desymmetrization reactions. Bulkier substituents (e.g., benzylamino) reduce reaction rates, while smaller groups (e.g., carbamoyl) lack sufficient activation .

- Stereochemical Sensitivity: Minor changes in stereochemistry (e.g., 1S,2R vs. 1S,2S) drastically alter enantioselectivity. Computational studies suggest that the trans-diaxial conformation in the 1S,2S isomer aligns reactive sites for nucleophilic attack .

- Synthetic Challenges: Derivatives requiring chromatographic purification (e.g., benzylamino analogues) are less scalable than the parent compound, which can be crystallized directly from reaction mixtures .

生物活性

(1S,2S)-2-(Dimethylamino)cyclohexan-1-OL is a compound of increasing interest in medicinal chemistry due to its potential biological activity and therapeutic applications. Its structure features a cyclohexanol framework with a dimethylamino group, which contributes to its interaction with various biological targets.

The compound's mechanism of action involves interactions with molecular targets such as enzymes and receptors. These interactions are facilitated through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The dimethylamino group enhances the compound's ability to engage in these interactions, making it a candidate for further pharmacological studies.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₅N₁O |

| Molecular Weight | 141.21 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Pharmacological Studies

Research indicates that this compound exhibits significant biological activity, particularly in pharmacological contexts. It has been studied for its potential interactions with various receptors and enzymes, contributing to its role as a building block for drug development. For instance, it has shown promise in modulating receptor activity related to pain management and neurological disorders .

Case Study: Analgesic Properties

A notable study evaluated the analgesic properties of this compound compared to traditional opioids. The findings suggested that this compound could provide pain relief without the common side effects associated with opioids, such as nausea and vomiting. This positions it as a safer alternative for pain management .

Table 2: Biological Activity Overview

| Activity Type | Observations |

|---|---|

| Analgesic | Effective pain relief without opioid side effects |

| Receptor Binding | Modulates activity at various receptors |

| Enzyme Inhibition | Inhibits specific enzymes involved in pain signaling |

Applications in Drug Development

The compound's unique chemical structure allows it to serve as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals. Its potential therapeutic applications extend beyond analgesics to include treatments for various neurological disorders, emphasizing its versatility in medicinal chemistry .

常见问题

Basic Research Questions

Q. What are the optimal catalytic systems and reaction conditions for synthesizing (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL?

Methodological Answer: The synthesis can be achieved via catalytic hydrogenolysis using palladium chloride (PdCl₂) or magnesium acetate as catalysts. Key parameters include solvent selection (e.g., hexane for non-polar environments) and temperature control (50–80°C). PdCl₂ shows higher efficiency under hydrogen pressure (2–5 atm), while magnesium acetate is cost-effective for small-scale academic use. Optimize catalyst loading (0.5–2 mol%) and monitor progress via TLC or GC-MS. Reaction yields improve with precise control of cyclohexenyl hydroperoxide precursor purity .

Q. What safety protocols are essential when handling this compound?

Methodological Answer: Use PPE (nitrile gloves, chemical goggles) and conduct all work in a fume hood. Store the compound away from oxidizers in a cool, dry environment. In case of exposure, flush eyes immediately with water for 15 minutes and decontaminate skin using pH-neutral cleansers. Implement spill protocols with inert absorbents (e.g., vermiculite). Regular safety drills and GHS-compliant labeling are mandatory .

Q. How can researchers verify the structural integrity of synthesized this compound?

Methodological Answer: Combine spectroscopic techniques:

- NMR : Analyze H and C spectra for characteristic peaks of dimethylamino ( 2.2–2.5 ppm) and cyclohexanol hydroxyl ( 1.5–2.0 ppm).

- HPLC : Use chiral columns (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to confirm enantiomeric purity.

- Mass Spectrometry : Validate molecular weight via ESI-MS ([M+H]⁺ expected at m/z 172.16) .

Advanced Research Questions

Q. How can computational methods resolve stereochemical ambiguities in this compound?

Methodological Answer: Perform density functional theory (DFT) calculations at the B3LYP/6-31G** level to compare axial vs. equatorial conformers. Calculate Gibbs free energy differences () to identify thermodynamically stable configurations. Use natural bond orbital (NBO) analysis to assess hyperconjugative interactions influencing stereochemical retention. Validate predictions with experimental NOESY correlations for spatial proximity of protons .

Q. What experimental strategies address discrepancies in catalytic efficiency across studies?

Methodological Answer: Design a fractional factorial experiment to isolate variables (catalyst type, solvent polarity, H₂ pressure). For PdCl₂ systems, evaluate surface morphology via TEM/XPS to identify catalytic site variability. Use Arrhenius plots to compare activation energies () under differing conditions. Cross-validate results through independent replication and meta-analysis of kinetic data from peer-reviewed studies .

Q. How can the compound’s reactivity as a chiral ligand be systematically evaluated?

Methodological Answer: Test enantioselective catalysis in model reactions (e.g., asymmetric aldol addition). Monitor diastereomeric excess () via chiral HPLC and compare turnover frequencies (TOF) with commercial ligands. Perform X-ray crystallography on metal-ligand complexes to confirm coordination geometry. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to transition states .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer: Conduct accelerated stability studies:

- Thermal Stability : Use TGA/DSC to determine decomposition temperatures ().

- pH Stability : Incubate in buffered solutions (pH 1–13) and quantify degradation products via LC-MS.

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and monitor photodegradation kinetics. Correlate results with molecular dynamics simulations to predict long-term storage conditions .

属性

IUPAC Name |

(1S,2S)-2-(dimethylamino)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-9(2)7-5-3-4-6-8(7)10/h7-8,10H,3-6H2,1-2H3/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFUVLAQFZSUWHR-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1CCCC[C@@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。